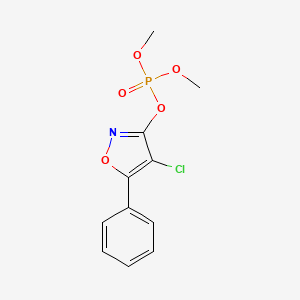

4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate

Description

4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate is an organophosphate compound featuring an isoxazole core substituted with a chlorine atom at position 4, a phenyl group at position 5, and a dimethyl phosphate ester at position 3. Organophosphates are widely studied for their applications in agrochemicals and pharmaceuticals, often acting as enzyme inhibitors or bioactive agents due to their electrophilic phosphate groups .

Properties

CAS No. |

32306-34-6 |

|---|---|

Molecular Formula |

C11H11ClNO5P |

Molecular Weight |

303.63 g/mol |

IUPAC Name |

(4-chloro-5-phenyl-1,2-oxazol-3-yl) dimethyl phosphate |

InChI |

InChI=1S/C11H11ClNO5P/c1-15-19(14,16-2)18-11-9(12)10(17-13-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

LKDDHEDTVCDLTG-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=NOC(=C1Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate typically involves the following key steps:

- Formation of the isoxazole ring : Usually achieved via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

- Introduction of chloro and phenyl substituents : Through selection of appropriately substituted starting materials or post-cyclization functionalization.

- Phosphorylation to introduce the dimethyl phosphate group : Via reaction with suitable phosphorylating agents such as dimethyl chlorophosphate.

Detailed Synthetic Routes

Isoxazole Ring Construction via Nitrile Oxide Cycloaddition

A critical method involves the generation of nitrile oxides in situ from aldoximes or hydroximoyl chlorides, which then undergo cycloaddition with phenyl-substituted alkynes to form the 3-isoxazolyl core.

- For example, nitrile oxide cycloaddition with 3-chloro-substituted phenyl alkynes yields 4-chloro-5-phenyl isoxazoles.

- This approach is supported by comparative studies on sterically hindered 3-aryl isoxazoles, highlighting efficient yields and regioselectivity.

Introduction of Dimethyl Phosphate Group

The hydroxyl group on the isoxazole ring (often at the 3-position) is phosphorylated using dimethyl chlorophosphate under basic conditions (e.g., in the presence of triethylamine or pyridine) to afford the dimethyl phosphate ester.

- This step requires careful control of temperature and stoichiometry to avoid side reactions.

- Purification is typically achieved by column chromatography or recrystallization.

Representative Synthesis Data Table

Research Outcomes and Analytical Data

Spectroscopic Characterization

- NMR Data : ^1H NMR typically shows aromatic proton signals corresponding to the phenyl group and characteristic singlets for methyl groups on the phosphate ester.

- [^31P NMR](pplx://action/followup) : Confirms the presence of the phosphate moiety with a chemical shift typically around 0 to -10 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the dimethyl phosphate ester.

Notes on Variations and Optimization

- Substituent effects on the phenyl ring can influence the cycloaddition efficiency and regioselectivity.

- Alternative phosphorylating agents or solvents may be used to optimize yields.

- Temperature and reaction time are critical parameters for the phosphorylation step to minimize hydrolysis.

Chemical Reactions Analysis

4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as NaClO2.

Reduction: Common reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

Substitution: This reaction can occur under basic or acidic conditions, depending on the substituents involved.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chlorine atom in the target compound enhances electronegativity and lipophilicity compared to the fluorine atom in the compared compound.

Functional Group Impact :

- The phosphate ester in the target compound is more polar and reactive than the carboxylate ester in the compared compound. Phosphate esters are prone to hydrolysis, which could influence metabolic stability and environmental persistence .

Molecular Weight and Bioavailability :

- The higher molecular weight of the target compound (311.64 g/mol vs. 235.21 g/mol) may reduce membrane permeability, a critical factor in drug or pesticide design .

Notes and Limitations

- The molecular weight and formula for this compound were derived computationally due to incomplete data in the provided evidence.

- Direct comparative pharmacological or toxicological studies are absent in the referenced materials; conclusions are inferred from structural and functional group analysis.

- Further experimental validation is required to confirm hypothesized applications and physicochemical behaviors.

Biological Activity

4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate is an organophosphate compound notable for its biological activity, particularly as an insecticide. This compound features a unique isoxazole ring structure and exhibits significant potential in agricultural applications due to its effectiveness against various invertebrate pests. This article delves into its biological mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClN₂O₄P, with a molecular weight of approximately 303.636 g/mol. The compound's structure includes:

- An isoxazole ring which contributes to its chemical reactivity.

- A chlorine substituent at the 4-position and a phenyl group at the 5-position, enhancing its biological activity.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. By inhibiting AChE, the compound leads to the accumulation of acetylcholine in synapses, resulting in neurotoxicity and paralysis in target organisms. This selective toxicity is beneficial for pest control while minimizing effects on non-target species.

Biological Activity and Efficacy

Research indicates that this compound is effective against a wide range of insect pests. Below is a summary of its biological activity based on various studies:

| Biological Activity | Target Organisms | Efficacy |

|---|---|---|

| Insecticidal | Various invertebrates | High |

| Neurotoxic | Insects | Significant |

| Acetylcholinesterase Inhibition | Mammals (potential) | Moderate |

Case Studies

- Insecticidal Efficacy : A study demonstrated that this compound exhibited high insecticidal activity against common agricultural pests such as aphids and beetles. The compound showed effective knockdown rates within hours of exposure.

- Neurotoxicity Assessment : Research highlighted the neurotoxic effects on non-target organisms, indicating that while the compound is effective against pests, careful consideration must be given to its environmental impact.

Synthesis and Interaction Studies

The synthesis of this compound typically involves reacting 4-chloro-5-phenylisoxazole with dimethyl phosphite under acidic conditions. This process may include several steps affecting yield and purity.

Interaction studies have shown that this compound can effectively inhibit various enzymes related to neurotransmission, emphasizing the need for thorough safety assessments regarding its use in agricultural settings.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in their biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Isoxazole ring | Insecticidal | Dimethyl instead of diethyl groups |

| Diethyl (5-phenylisoxazol-3-yl) phosphate | Isoxazole ring | Insecticidal | Lacks chlorine substituent |

| Phosphoric acid, 4-chloro-5-phenyl-3-isoxazolyl dimethyl ester | Isoxazole ring | Neurotoxic | Contains dimethyl instead of diethyl |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-phenyl-3-isoxazolyl dimethyl phosphate, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the dimethyl phosphate group may be introduced using phosphorus oxychloride and methanol under controlled anhydrous conditions, followed by coupling with the isoxazole precursor. Key steps include:

- Reagent Selection: Use pyridine or DMAP as catalysts to enhance reaction efficiency .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes byproducts.

- Characterization: Confirm structure via / NMR (e.g., chloro-substituted isoxazole protons at δ 6.5–7.5 ppm) and high-resolution mass spectrometry (HRMS). Purity >95% should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers identify and resolve discrepancies in reported reactivity of the chloro-substituted isoxazole ring?

Methodological Answer: Contradictions in reactivity (e.g., cross-coupling efficiency) may arise from steric hindrance or electronic effects. To resolve discrepancies:

- Systematic Screening: Vary catalysts (Pd/Cu systems), ligands (XPhos), and solvents (DMF, THF).

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

- Computational Insights: Use DFT calculations to evaluate transition states and substituent effects .

Advanced Research Questions

Q. What strategies enable selective functionalization of the dimethyl phosphate group for derivative synthesis?

Methodological Answer: The phosphate group can be modified via hydrolysis or transesterification:

Q. How can computational modeling predict the compound’s binding affinity to acetylcholinesterase (AChE)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions between the isoxazole ring and AChE’s catalytic site (PDB ID 4EY7). Key residues: Trp86, Glu202.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD values (<2.0 Å).

- Free Energy Calculations: Apply MM-PBSA to estimate ΔG (kcal/mol) .

Q. What experimental designs are recommended for evaluating the compound’s inhibitory effects on cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Assays: Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam). Measure IC via LC-MS/MS.

- Mechanistic Studies: Conduct time-dependent inhibition assays with pre-incubation (0–30 min) to assess irreversible binding.

- Metabolite Profiling: Identify reactive intermediates (e.g., epoxides) using HRMS/MS .

Q. How can researchers assess the environmental impact of degradation byproducts from this compound?

Methodological Answer:

- Hydrolytic Degradation: Expose to simulated environmental conditions (pH 4–9, UV light). Analyze products via LC-QTOF-MS.

- Ecotoxicology: Perform Daphnia magna acute toxicity assays (OECD 202) for byproducts.

- QSAR Modeling: Predict persistence and bioaccumulation using EPI Suite .

Data Contradiction and Validation

Q. How should conflicting spectral data for the dimethyl phosphate group be reconciled?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent polarity or counterions. Validate via:

- Standardization: Compare with authentic references (e.g., trimethyl phosphate, δ 0.0 ppm in CDCl).

- 2D NMR: Use HSQC to correlate signals with adjacent environments .

Q. If biological activity varies between enantiomers, how can chiral resolution be achieved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.